N-Hydroxy-6-chloro-4-aza-2-oxindole
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Overview
Description
N-Hydroxy-6-chloro-4-aza-2-oxindole is a chemical compound with the molecular formula C7H5ClN2O2. It is a derivative of oxindole, a significant heterocyclic system in natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-chloro-4-aza-2-oxindole typically involves the reaction of 6-chloro-4-aza-2-oxindole with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-6-chloro-4-aza-2-oxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxindole derivatives, which may have different biological and chemical properties .
Scientific Research Applications
N-Hydroxy-6-chloro-4-aza-2-oxindole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Hydroxy-6-chloro-4-aza-2-oxindole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-aza-2-oxindole: A precursor in the synthesis of N-Hydroxy-6-chloro-4-aza-2-oxindole.
N-Hydroxy-4-aza-2-oxindole: A similar compound lacking the chlorine atom.
Uniqueness
This compound is unique due to the presence of both the hydroxyl and chlorine functional groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H5ClN2O2 |
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Molecular Weight |
184.58 g/mol |
IUPAC Name |
6-chloro-1-hydroxy-3H-pyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-6-5(9-3-4)2-7(11)10(6)12/h1,3,12H,2H2 |
InChI Key |
RKLQPMWEMRDENT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=N2)Cl)N(C1=O)O |
Origin of Product |
United States |
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